molecular formula C15H16N2O B008771 3-amino-N-(3,4-dimethylphenyl)benzamide CAS No. 102630-89-7

3-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B008771
CAS No.: 102630-89-7
M. Wt: 240.3 g/mol
InChI Key: HCRWFSZDROXVOQ-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dimethylphenyl)benzamide (CAS 102630-89-7) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol, this benzamide derivative serves as a versatile building block and a privileged scaffold for the design and synthesis of novel bioactive molecules. The benzamide core is a recognized pharmacophore, known for its ability to bind to diverse biological targets. This specific compound, featuring an aromatic amino group, is a key intermediate for further chemical exploration. It can be readily functionalized, making it a valuable precursor for creating libraries of compounds in structure-activity relationship (SAR) studies. Research into similar 3- and 4-amino-N-(alkyl phenyl)benzamide compounds has demonstrated potent anticonvulsant activity, providing a strong rationale for its investigation in central nervous system (CNS) drug discovery . Furthermore, benzamide derivatives are extensively investigated for a wide spectrum of therapeutic applications, including their potential as antimicrobial, anticancer, and anti-inflammatory agents . Applications: • Building block for SAR studies in medicinal chemistry • Precursor for the synthesis of more complex bioactive molecules • Research compound for exploring new anticonvulsant therapies • Scaffold for developing enzyme inhibitors and targeted therapies Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRWFSZDROXVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429189
Record name 3-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102630-89-7
Record name 3-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Optimization of Reaction Conditions:

Stoichiometry: Precise control over the molar ratios of reactants can minimize unreacted starting materials. For the acylation step, using a slight excess of the amine or acid chloride can be investigated to drive the reaction to completion, though this must be balanced against the potential for diacylation.

Temperature and Reaction Time: Amide bond formation is often exothermic. Maintaining a controlled temperature profile can prevent side reactions. The reaction time must be sufficient for completion but not so long as to promote the degradation of the product or intermediates.

Solvent and Catalyst: The choice of solvent can significantly influence reaction rates and selectivity. In the reduction step, the choice of catalyst (e.g., Palladium on carbon) and hydrogen pressure is critical to ensure complete and clean conversion of the nitro group without affecting other functional groups. google.comresearchgate.net

Advanced Purification Techniques:

Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from the desired product. The selection of an appropriate solvent or solvent system is crucial for achieving high purity and yield. google.comscribd.com

Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography on silica gel is an effective alternative. google.com This method separates compounds based on their differential adsorption to the stationary phase.

The table below summarizes key control strategies.

Table 2: Control Strategies for Minimizing Byproduct Formation

Control StrategyApplication StageDescriptionExpected Outcome
Control of Reactant StoichiometryAcylationAdjusting the molar ratio of 3-nitrobenzoyl chloride to 3,4-dimethylaniline to optimize for yield and minimize unreacted starting materials.Reduction of residual starting materials in the crude product.
Temperature ControlAcylation & ReductionMaintaining the reaction mixture at an optimal temperature to prevent thermal degradation and unwanted side reactions.Increased product purity and yield; minimized formation of thermal byproducts.
Catalyst Selection and LoadingReductionOptimizing the type (e.g., Pd/C) and amount of catalyst for the hydrogenation of the nitro group. google.comComplete conversion of the nitro-intermediate with minimal side reactions.
Solvent Selection for RecrystallizationPurificationIdentifying a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. google.comSignificant increase in the purity of the final isolated product.
Chromatographic PurificationFinal PurificationUtilizing column chromatography to separate the target compound from structurally similar impurities. google.comIsolation of 3-amino-N-(3,4-dimethylphenyl)benzamide with high purity.

By implementing a combination of these analytical and control strategies, it is possible to produce this compound with the high degree of purity required for its intended applications.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 3-amino-N-(3,4-dimethylphenyl)benzamide and Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and the binding site of a target macromolecule, such as an enzyme or receptor. While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, research on analogous benzamide (B126) derivatives provides significant insights into its potential binding modes and interactions.

Molecular docking simulations for various benzamide analogs have successfully predicted their interactions with a range of biological macromolecules. These studies are crucial for identifying potential therapeutic targets and understanding the mechanism of action. For instance, analogs of benzamide have been docked into the active sites of enzymes like topoisomerases and glucokinase, which are significant targets in cancer and diabetes therapy, respectively. nih.govresearchgate.net

A critical output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or a free energy of binding (ΔG). A more negative ΔG value typically indicates a stronger, more stable interaction between the ligand and the target.

Studies on benzamide analogs have reported a range of binding affinities against different targets. For example, in a study of benzamide derivatives as Topoisomerase IIα inhibitors, binding energies were calculated to be as strong as -114.71 kcal/mol. researchgate.net In a different study, a benzamide derivative targeting the α5β1 integrin showed a binding affinity (ΔG) of -7.7 kcal/mol. jprdi.vn Furthermore, a potent benzamide derivative designed as a glucokinase activator exhibited docking scores of -11.17 kcal/mol (Standard-Precision) and -8.43 kcal/mol (Extra-Precision). nih.gov These values are instrumental in ranking potential drug candidates and prioritizing them for synthesis and biological testing.

Benzamide AnalogBiological TargetBinding Affinity / ScoreReference
Benzamide DerivativeTopoisomerase IIα-114.71 kcal/mol researchgate.net
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamideα5β1 Integrin-7.7 kcal/mol (ΔG) jprdi.vn
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamideDNA-7.4 kcal/mol (ΔG) jprdi.vn
Benzamide Derivative (Compound 15b)Glucokinase-11.17 kcal/mol (SP Score) nih.gov

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying the key amino acid residues involved in these interactions is fundamental for structure-based drug design.

For benzamide analogs, docking studies have identified critical amino acid residues in the binding pockets of various enzymes. In the case of glucokinase activators, key interactions were observed with residues such as ARG63, THR65, TYR214, and ARG250. nih.gov The interactions included hydrogen bonds with the amide and sulfonyl groups and π-π stacking with the phenyl ring. nih.gov In studies of benzamide derivatives targeting Topoisomerase IIα, interactions were noted with amino acids like GLY462, ARG487, MET762, and TYR805, as well as with DNA base pairs such as DG13. researchgate.net

Biological TargetKey Interacting Amino Acid ResiduesTypes of InteractionReference
GlucokinaseARG63, THR65, TYR214, ARG250Hydrogen Bonding, π-π Stacking nih.gov
Topoisomerase IIαGLY462, ARG487, GLY760, MET762, TYR805Hydrogen Bonding, Hydrophobic Interactions researchgate.net
DNA (with Topoisomerase IIα)DC8, DT9, DG10, DA12, DG13Hydrogen Bonding researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various molecular properties, QSAR models can predict the activity of new, unsynthesized compounds.

Predictive QSAR models are powerful tools in drug discovery. A robust model can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. For aminophenyl benzamide derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against enzymes like Histone Deacetylase (HDAC). jppres.comarchivepp.com

One such study on 48 aminophenyl benzamide derivatives resulted in a highly predictive atom-based 3D-QSAR model. jppres.comarchivepp.com The statistical quality of this model was excellent, with a high correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85. jppres.com A high q² value, in particular, indicates good predictive power for new compounds. The model also showed strong statistical significance with a high Fisher ratio (F) of 631.80. jppres.com Such models are invaluable for providing guidelines to design new compounds with enhanced biological potency. jppres.com

QSAR Model ParameterValueSignificanceReference
Correlation Coefficient (r²)0.99Indicates a strong correlation between the predicted and observed activities for the training set. jppres.com
Cross-validated Correlation Coefficient (q²)0.85Indicates the high predictive power of the model for external datasets. jppres.com
Fisher Ratio (F)631.80Shows high statistical significance of the model. jppres.com

QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can include physicochemical properties, steric parameters, and electronic features. The selection of appropriate descriptors is critical for developing a meaningful QSAR model.

In a QSAR study of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents, several molecular descriptors were found to be significantly correlated with the biological activity. The generated model showed that an increase in the values of descriptors such as Log D (a measure of lipophilicity at a specific pH), Shadow_XZ (a 2D shadow parameter), and SC2 (a shape descriptor) was associated with higher inhibitory activity against the H+/K+-ATPase enzyme. Conversely, a reduction in the Shadow_Z length descriptor was found to be favorable for activity. This QSAR model demonstrated good statistical quality with a correlation coefficient (r²) of 0.84 and a predicted correlation coefficient (r²pred) of 0.88, indicating its robustness and predictive capability.

Molecular DescriptorCorrelation with Biological ActivityInterpretation
Log DPositiveIncreased lipophilicity at physiological pH enhances enzyme inhibition.
Shadow_XZPositiveA larger molecular shadow in the XZ plane is beneficial for activity.
SC2PositiveIndicates that a specific molecular shape contributes positively to the biological response.
Shadow_Z lengthNegativeA smaller molecular dimension along the Z-axis is favorable for higher inhibitory potency.

Statistical Validation and Robustness Assessment of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their physicochemical properties and molecular structures. The reliability and predictive power of a QSAR model are highly dependent on its statistical validation and robustness. For classes of compounds like aminophenyl benzamide derivatives, which are investigated as potential Histone Deacetylase (HDAC) inhibitors, robust 3D-QSAR models are essential.

The validation of these models is a critical step to ensure they are statistically significant and not a result of chance correlation. Key statistical parameters are used for this assessment:

Correlation Coefficient (r²): This parameter measures the goodness of fit of the model. For a predictive 3D-QSAR model developed for a series of 48 aminophenyl benzamide derivatives, an excellent correlation coefficient value of r² = 0.99 was achieved, indicating a strong correlation between the predicted and experimental activities of the compounds in the training set. benthamdirect.comnih.gov

Cross-validated Correlation Coefficient (q²): This is a measure of the model's internal predictive ability, often determined using the leave-one-out (LOO) method. A high q² value suggests the model is robust and not overfitted. For the aforementioned model of aminophenyl benzamide derivatives, a high predictive power was confirmed by a q² value of 0.85. benthamdirect.comnih.gov

Fisher's Test (F-value): This statistical test assesses the significance of the model. A high F-value indicates a statistically significant relationship between the descriptors and the biological activity. The model for the aminophenyl benzamide series showed high statistical significance with an F-value of 631.80. benthamdirect.comnih.gov

These validation metrics confirm that the developed QSAR models for this class of compounds are robust and have strong predictive capabilities, making them useful for guiding the design of new derivatives with potentially enhanced inhibitory potency. nih.gov

Density Functional Theory (DFT) and Other Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like this compound, DFT calculations can provide detailed information about its geometry, electronic properties, and spectroscopic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31+G(d,p) basis set.

Geometry Optimization and Electronic Structure Analysis

Before calculating molecular properties, the geometry of the molecule must be optimized to find its lowest energy conformation. This optimized structure is then used for further analysis of its electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, often referred to as frontier orbitals, are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and polarizable.

From these HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity:

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electronic structure.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a stable system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

The table below presents hypothetical DFT-calculated electronic properties for this compound to illustrate these concepts.

ParameterValue (Illustrative)Description
EHOMO -5.8 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.9 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 3.9 eVDifference between ELUMO and EHOMO
Chemical Hardness (η) 1.95 eVResistance to electron cloud deformation
Chemical Softness (S) 0.51 eV⁻¹Reciprocal of chemical hardness
Electronegativity (χ) 3.85 eVPower to attract electrons
Electrophilicity Index (ω) 3.79 eVPropensity to accept electrons

Simulation of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govchemrxiv.org The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included. nih.gov Comparing calculated shifts with experimental spectra is a powerful tool for structural elucidation. rsc.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can help in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. For benzamide derivatives, characteristic vibrational modes include N-H stretching, C=O stretching of the amide group, and various aromatic C-C and C-H vibrations. researchgate.net

Below is an illustrative table of key calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Illustrative)
N-H Stretch (Amine) 3450
N-H Stretch (Amide) 3350
C-H Stretch (Aromatic) 3100 - 3000
C-H Stretch (Methyl) 2980 - 2920
C=O Stretch (Amide I) 1685
N-H Bend (Amide II) 1580
C-C Stretch (Aromatic) 1600 - 1450

Prediction of Molecular Properties

Quantum chemical calculations can also predict various molecular properties that are related to the molecule's response to an external electric field. These properties are important for understanding intermolecular interactions and for applications in materials science, such as nonlinear optics (NLO).

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment.

Hyperpolarizability (β): This is a measure of the nonlinear optical response of a molecule. Molecules with large hyperpolarizability values are of interest for NLO applications, such as frequency doubling of light. The first-order hyperpolarizability is a key parameter for assessing a molecule's potential as an NLO material. researchgate.netmdpi.com

An illustrative data table for these properties, as would be calculated by DFT methods, is provided below.

PropertyCalculated Value (Illustrative)Units
Dipole Moment (μ) 3.5Debye
Mean Polarizability (α) 28.5 x 10⁻²⁴esu
Total First Hyperpolarizability (βtot) 15.0 x 10⁻³⁰esu

Structure Activity Relationship Sar Studies of 3 Amino N 3,4 Dimethylphenyl Benzamide and Its Analogs

Impact of Substituent Position and Chemical Nature on Biological Activity

The biological activity of benzamide (B126) derivatives can be significantly influenced by the position and electronic properties of substituents on both the benzoyl and the N-phenyl rings. While specific SAR studies on 3-amino-N-(3,4-dimethylphenyl)benzamide are not extensively documented in publicly available literature, general principles can be inferred from studies on related N-phenylbenzamide and 3-aminobenzamide analogs.

In the context of kinase inhibitors, substitutions on the N-phenyl ring can dictate both potency and selectivity. For instance, in a series of 4-anilinoquinazoline derivatives, the substitution pattern on the anilino (N-phenyl) ring was varied to probe its effect on receptor tyrosine kinase inhibition. It was found that different substituents could modulate the inhibitory activity against various kinases researchgate.net.

The following table illustrates the impact of substituents on the N-phenyl ring on the antifungal activity of a series of 2-aminobenzamide derivatives against Aspergillus fumigatus. Although these are 2-aminobenzamide analogs, they provide insight into how N-phenyl substitutions can modulate activity.

CompoundN-Phenyl Ring SubstituentInhibition Zone (mm)
1Unsubstituted14
24-Chloro16
34-Nitro18
44-Methyl15
52,4-Dichloro20

Role of the 3,4-Dimethylphenyl Moiety in Modulating Pharmacological Efficacy and Selectivity

The 3,4-dimethylphenyl moiety is a key structural feature that significantly contributes to the pharmacological profile of this compound. This group can influence the compound's efficacy and selectivity through a combination of steric and electronic effects, as well as by establishing specific interactions with the target protein.

In many kinase inhibitors, the N-phenyl group, including substituted variants like the 3,4-dimethylphenyl moiety, is responsible for crucial hydrophobic interactions within the ATP-binding pocket. The methyl groups at the 3- and 4-positions can enhance binding affinity by occupying hydrophobic pockets in the enzyme's active site. The specific positioning of these methyl groups is often critical for achieving optimal van der Waals contacts.

For example, in a study of pyrazole derivatives containing a 3,4-dimethylphenyl group, this moiety was found to be important for potent EGFR inhibitory activity nih.govresearchgate.net. The compound featuring this group displayed significant antiproliferative activity, suggesting that the 3,4-dimethylphenyl portion of the molecule is making favorable interactions within the kinase domain nih.govresearchgate.net.

The selectivity of kinase inhibitors is a critical aspect of their therapeutic potential, as off-target effects can lead to toxicity. The 3,4-dimethylphenyl group can contribute to selectivity by providing a specific steric and electronic profile that is preferentially recognized by the target kinase over other kinases. The size and shape of the hydrophobic pocket in different kinases vary, and the 3,4-dimethylphenyl moiety may be ideally suited to fit into the pocket of the intended target while being too bulky or improperly shaped to bind effectively to other kinases.

The following table presents data on the EGFR inhibitory activity of a series of pyrazole derivatives, highlighting the contribution of the 3,4-dimethylphenyl group to high potency.

CompoundAryl GroupEGFR IC50 (µM)
C1Phenyl0.89
C24-Chlorophenyl0.45
C34-Methoxyphenyl0.62
C43,4-Dichlorophenyl0.21
C53,4-Dimethylphenyl0.07

Analysis of Scaffold Modifications and Their Influence on Biological Profiles

Scaffold modification, often referred to as scaffold hopping, is a powerful strategy in medicinal chemistry to discover new chemical entities with improved properties by replacing the core structure of a known active compound with a different chemical scaffold. For this compound, modifying the central benzamide scaffold can lead to analogs with altered biological activities, improved pharmacokinetic profiles, and novel intellectual property.

One common scaffold modification is the replacement of the amide bond with a bioisostere, such as a 1,2,4-oxadiazole. This can improve metabolic stability and other drug-like properties. Studies on benzamide derivatives have shown that incorporating a 1,2,4-oxadiazole ring can result in compounds with potent fungicidal and insecticidal activities.

Another approach to scaffold modification is to replace one of the aromatic rings with a different ring system. For example, replacing the benzoyl ring with a different heterocyclic ring can lead to compounds that interact with the target protein in a different manner, potentially leading to increased potency or altered selectivity.

"Scaffold hopping" can also involve more significant structural changes, such as replacing the entire benzamide core with a completely different framework that maintains the key pharmacophoric features required for biological activity. This approach can lead to the discovery of novel classes of compounds with the same biological target but with different physicochemical properties. For instance, a linear scaffold in a hit compound was successfully replaced with a benzene (B151609) ring to create a new class of triaryl inhibitors with improved antimicrobial activity nih.gov.

The table below shows an example of how scaffold hopping from a known active compound can lead to a new series of molecules with retained or improved biological activity. In this case, a linear aminopropanol hit was modified to a triaryl scaffold, resulting in potent antimicrobial agents.

Compound SeriesScaffoldRepresentative MIC (µg/mL) against S. pneumoniae
Original HitAminopropanol16
Scaffold Hopped Series 1Triaryl4
Scaffold Hopped Series 2Triaryl with CF31

Investigation of Stereochemical Considerations in Benzamide Activity (if chiral centers are present in analogs)

For this compound itself, there are no chiral centers, and therefore, stereoisomerism is not a factor. However, the introduction of chiral centers into analogs of this compound through chemical modification could have significant implications for their biological activity.

Chirality plays a crucial role in the interaction of small molecules with biological macromolecules such as enzymes and receptors, which are themselves chiral. It is common for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as eudismic ratio. The inactive or less active enantiomer, or distomer, may even contribute to side effects or toxicity.

If, for example, a chiral substituent were to be introduced on the amide nitrogen or on the benzoyl ring of a 3-aminobenzamide analog, the resulting enantiomers would likely exhibit different biological activities. This is because the three-dimensional arrangement of atoms in each enantiomer would differ, leading to different binding affinities and orientations within the chiral environment of the target's active site.

Biological Activity and Mechanistic Elucidation of Action

In Vitro Biological Activity Profiling of 3-amino-N-(3,4-dimethylphenyl)benzamide and its Derivatives

The biological activity of this compound and related compounds has been extensively profiled in vitro, demonstrating a spectrum of effects ranging from anticancer to antimicrobial and anti-inflammatory actions.

Evaluation of Antiproliferative and Anticancer Potentials in Cell Lines

Benzamide (B126) derivatives have shown notable potential as anticancer agents. The parent compound, 3-aminobenzamide (3-ABA), an inhibitor of poly(ADP-ribose)polymerase (PARP), has demonstrated an antiproliferative effect on the human carcinoma cell line A431. nih.gov It was found to inhibit both cell growth and colony formation in a reversible manner, with morphological analyses suggesting an impact on the cellular cytoskeleton. nih.gov

Derivatives of the core benzamide structure have been synthesized and evaluated against various cancer cell lines, often showing enhanced activity. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were tested against the National Cancer Institute (NCI) 60-cell line panel. nih.gov The most active compound in this series, 17t, was found to act as an antitubulin agent. nih.gov Similarly, studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have identified potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The most potent of these novel derivatives, compounds 7h and 7i, demonstrated IC50 concentrations of 25–50 nM against both cell lines. mdpi.com

Further research into other related structures, such as 3-aminoisoquinolin-1(2H)-one derivatives, has also identified compounds with significant anticancer activity across cell lines for lung, kidney, CNS, ovarian, prostate, and breast cancer, as well as leukemia and melanoma. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzamide Derivatives

Compound ClassSpecific Compound(s)Cell Line(s)Observed EffectReference
3-Aminobenzamide3-ABAA431 (Human Carcinoma)Inhibition of cell growth and colony formation nih.gov
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides17tNCI-60 PanelAntitubulin activity nih.gov
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines7h, 7iMDA-MB-231, HCT116IC50 = 25–50 nM mdpi.com
3-Aminoisoquinolin-1(2H)-onesThiazolyl or pyrazolyl derivativesNCI-60 PanelEffective growth inhibition researchgate.net

Antimicrobial and Antifungal Efficacy Studies (e.g., against mycobacterial, bacterial, fungal strains)

The benzamide scaffold is a key feature in many compounds with antimicrobial and antifungal properties. nanobioletters.com Studies on various N-phenylbenzamides have demonstrated their ability to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. mdpi.com

In one study, synthesized N-benzamide derivatives were tested for antibacterial activity, with compound 5a showing excellent activity against B. subtilis and E. coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Another study focusing on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives found that compounds 4a, 4h, and 4i displayed the most promising broad-spectrum antibacterial and antifungal activities. nih.gov

Furthermore, novel benzamide derivatives incorporating a triazole moiety have been synthesized and tested against phytopathogenic fungi. nih.gov Compound 6h, in particular, showed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Compound 6k exhibited the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Benzamide Derivatives

Compound ClassSpecific CompoundMicroorganismActivity (MIC/EC50)Reference
N-benzamides5aB. subtilisMIC: 6.25 µg/mL nanobioletters.com
E. coliMIC: 3.12 µg/mL
Benzamide-Triazole Derivatives6hAlternaria alternataEC50: 1.77 µg/mL nih.gov
6kVarious fungiEC50: 0.98 - 6.71 µg/mL
N'-benzylidene-3,4-dimethoxybenzohydrazides4aC. albicansMost effective in series nih.gov

Anti-inflammatory Activity Assessments

Benzamide and nicotinamide structures have been shown to possess potent anti-inflammatory properties. nih.gov Research suggests that their mechanism of action involves the inhibition of the transcription factor NF-kappaB, which in turn inhibits the production of tumor necrosis factor-alpha (TNF-alpha), a key mediator of inflammation. nih.gov For example, the N-substituted benzamides metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) provided dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice. nih.gov

More complex derivatives, such as 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, have also been investigated. nih.gov In a carrageenan-induced paw edema model in mice, compounds 1e and 1h demonstrated potent anti-inflammatory activity, with inhibition of 61.45% and 51.76%, respectively. nih.govresearchgate.net This activity was linked to a significant inhibition of prostaglandin E2 (PGE2) synthesis. nih.gov

Molecular Mechanisms of Action

The diverse biological activities of benzamide derivatives are underpinned by their interaction with various molecular targets and signaling pathways.

Modulation of Autophagy and mTORC1 Signaling Pathways in Cancer Cells

Recent studies have highlighted the role of benzamide derivatives as modulators of autophagy, a cellular degradation process that is often dysregulated in cancer. nih.gov The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and a key negative regulator of autophagy. nih.govnih.gov Amino acids are crucial nutrient signals that activate the mTORC1 pathway, primarily by promoting its translocation to the lysosomal surface where it is activated. nih.govimrpress.comresearchgate.net

A series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to possess potent anticancer activity by modulating this pathway. nih.gov Two compounds from this series, 22 and 23, showed submicromolar antiproliferative activity. nih.gov Mechanistic studies revealed that these compounds reduced mTORC1 activity and increased basal autophagy. nih.gov Furthermore, they disrupted the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of the autophagy marker LC3-II under starvation and refeeding conditions. nih.gov This suggests a novel mechanism of action where the compounds selectively target cancer cells under metabolic stress by disrupting their survival mechanisms. nih.gov

Interaction with D2 Dopamine Receptors and Associated Intracellular Signaling Pathways (e.g., inhibition of cAMP accumulation, modulation of MAP kinases, potentiation of arachidonic acid release)

Benzamide derivatives are well-known for their interaction with dopamine receptors, forming the basis of several antipsychotic drugs. drugbank.com Amisulpride, an atypical benzamide antipsychotic, acts as a selective dopamine D2 and D3 receptor antagonist. drugbank.com Its mechanism is thought to depend primarily on its activity at these receptors. nih.gov The D2 dopamine receptor is a critical therapeutic target for various psychiatric conditions. nih.gov

The binding of benzamide neuroleptics to D2 receptors has been characterized in detail. researchgate.net Dopaminergic antagonists compete for binding at these sites, and agonists can recognize two different states of the receptor, D2high and D2low. researchgate.net The interaction with D2 receptors can modulate several intracellular signaling pathways. This includes the inhibition of cyclic AMP (cAMP) accumulation, modulation of mitogen-activated protein (MAP) kinases, and the potentiation of arachidonic acid release, which are all downstream effects of D2 receptor signaling. While specific data for this compound is not available, its structural similarity to other D2-active benzamides suggests a potential for interaction with these pathways.

Enzyme Inhibition Studies

The benzamide core is a versatile pharmacophore known to interact with a variety of enzymes. Although direct inhibition data for this compound against the following specific enzymes is limited, the activity of related compounds suggests potential areas of investigation.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids. Its inhibition is a key mechanism for several anticancer and antimicrobial drugs. The activity of inhibitors often relies on mimicking the structure of the natural substrate, folic acid.

Urease: This nickel-containing enzyme catalyzes the hydrolysis of urea and is a virulence factor in some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections by these organisms.

H+/K+-ATPase: Known as the proton pump, this enzyme is responsible for gastric acid secretion. Benzamide derivatives have been explored as proton pump inhibitors for the treatment of acid-related gastrointestinal disorders.

Tyrosinase: A key enzyme in melanin biosynthesis, tyrosinase is a target for agents developed for conditions of hyperpigmentation. Various phenolic compounds, some with structural similarities to components of the benzamide scaffold, are known to be inhibitors.

Investigation of Interactions with Specific Molecular Targets, Enzymes, and Receptors

Research into N-phenylbenzamide analogs reveals that electronegative and hydrophobic substituents significantly influence their biological activity. Structure-activity relationship studies on a series of N-phenylbenzamides demonstrated that the introduction of electron-withdrawing groups like CF3, NO2, F, and Cl on either the amine or acyl portion of the scaffold could enhance potency against certain pathogens nih.gov. This suggests that the electronic properties and conformation of the molecule are critical for its interaction with biological targets.

For instance, in one study, the replacement of two carbon atoms in an active N-phenylbenzamide with nitrogen atoms to form a pyridazine-containing analog resulted in a complete loss of activity, highlighting the sensitivity of the molecular interaction to subtle structural changes nih.gov. The binding of benzamide derivatives to their targets often involves a combination of hydrogen bonding and hydrophobic interactions, which can be influenced by the substitution pattern on the aromatic rings.

In Vivo Preclinical Studies in Non-Human Animal Models

Preclinical studies in animal models are essential for elucidating the physiological effects and mechanisms of action of new chemical entities. While in vivo data for this compound is not available, studies on closely related analogs provide valuable insights into its potential anticonvulsant, anti-inflammatory, and gastrointestinal effects.

Anticonvulsant Activity in Seizure Models (e.g., Pentylenetetrazole-induced seizures in rats/mice)

The pentylenetetrazole (PTZ) seizure model is a standard preclinical screen for identifying compounds with potential efficacy against generalized seizures. In a study evaluating novel N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, the derivative featuring a 3,4-dimethylphenyl residue demonstrated notable anticonvulsant activity tbzmed.ac.irtbzmed.ac.ir. When administered to mice at a dose of 10 mg/kg prior to PTZ injection, this compound significantly increased the latency to the first seizure, indicating a protective effect tbzmed.ac.irtbzmed.ac.ir.

Docking studies from this research suggested that these benzamide derivatives interact with the GABA-A receptor in a conformation similar to that of thalidomide, a compound with known anticonvulsant properties tbzmed.ac.irtbzmed.ac.ir. This interaction is believed to be central to their anti-seizure mechanism. The positive correlation between the in silico docking results and the in vivo experimental data underscores the potential of the N-(3,4-dimethylphenyl)benzamide moiety in the design of new anticonvulsant agents tbzmed.ac.irtbzmed.ac.ir.

Compound DerivativeAnimal ModelSeizure ModelKey FindingPutative Target
N-(3,4-dimethylphenyl) benzamide analogMousePentylenetetrazole (PTZ)Increased latency to first seizureGABA-A Receptor

Studies in Models of Inflammatory Diseases and Atherosclerosis

Benzamide and nicotinamide structures have been investigated for their anti-inflammatory properties. Research indicates that certain N-substituted benzamides, such as metoclopramide and 3-chloroprocainamide, can inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner in mice nih.gov. This anti-inflammatory effect is hypothesized to be mediated through the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response nih.gov. By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α nih.gov.

Atherosclerosis is recognized as a chronic inflammatory disease, and therapies targeting inflammatory pathways are an area of active research mdpi.comnih.gov. While direct studies of this compound in atherosclerosis models were not identified, the known anti-inflammatory potential of the broader benzamide class suggests this could be a plausible area for future investigation. The mechanism would likely involve the modulation of key inflammatory mediators such as interleukins (e.g., IL-1β, IL-6) and TNF-α, which are involved in the formation and progression of atherosclerotic plaques mdpi.com.

Investigation in Gastroparesis Models and for Emesis Inhibition

Gastroparesis is a disorder characterized by delayed gastric emptying, with symptoms including nausea, vomiting, and bloating uic.edu. Several benzamide derivatives, most notably metoclopramide, are known to possess prokinetic and antiemetic properties uic.edunih.gov. These effects are often mediated through interactions with dopamine D2 and serotonin 5-HT3 and 5-HT4 receptors in the gastrointestinal tract and the central nervous system nih.govumich.edu.

Studies have shown that benzamide derivatives can accelerate gastric emptying and increase the contractility of gastric tissue in animal models such as rats and dogs nih.gov. While the gastrointestinal motor effects of some benzamides are linked to their action on serotonin receptors, the precise mechanism can vary between different analogs nih.gov. The potential of this compound in gastroparesis or for emesis inhibition has not been specifically reported, but its structural relation to known prokinetic agents suggests it could be a candidate for such investigations.

Future Directions and Emerging Research Perspectives

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Benzamide (B126) Actions

A complete understanding of how benzamide derivatives, including 3-amino-N-(3,4-dimethylphenyl)benzamide, exert their effects at a molecular level remains a significant goal. The integration of various "omics" disciplines—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful, systems-biology approach to elucidate complex biological responses. hku.hk This multi-omics strategy allows for a holistic view of cellular perturbations following exposure to a compound, moving beyond a single target to a network-level understanding. biorxiv.orgfrontiersin.org

Future studies could employ multi-omic profiling to map the pathways modulated by this compound. For instance, combining transcriptomics (RNA-Seq) with proteomics (iTRAQ or mass spectrometry) could reveal changes in gene and protein expression, respectively, providing a comprehensive picture of the compound's impact. frontiersin.org Such an approach can help identify not only the primary targets but also off-target effects and downstream signaling cascades. hku.hkbiorxiv.org Chemogenomic profiling, which has been successfully used to identify the Sec14p protein as a target for other antifungal benzamides, could be a particularly valuable tool. nih.gov By analyzing the response of a large collection of yeast deletion mutants, for example, researchers could generate hypotheses about the mechanism of action of this compound.

Table 1: Potential Applications of Multi-Omics in Benzamide Research

Omics Technology Research Application Potential Insights for this compound
Genomics/Chemogenomics Target Identification, Resistance Mechanisms Identification of specific genes and pathways essential for the compound's activity. nih.gov
Transcriptomics (RNA-Seq) Gene Expression Profiling Understanding which genes are up- or down-regulated in response to the compound. frontiersin.org
Proteomics (Mass Spec) Protein Expression & PTM Analysis Revealing changes in protein abundance and post-translational modifications. frontiersin.org
Metabolomics Metabolic Pathway Analysis Characterizing shifts in cellular metabolism and identifying affected biochemical pathways. biorxiv.org

| Integrated Multi-Omics | Systems-Level Understanding | Constructing a comprehensive model of the compound's mechanism of action by correlating changes across all molecular levels. hku.hkbiorxiv.org |

Development of Advanced Delivery Systems for Targeted Research Applications of this compound

To effectively study the biological activity of this compound in complex biological systems, advanced delivery systems are crucial. These systems can improve the compound's solubility, stability, and bioavailability, and enable targeted delivery to specific cells or tissues, which is essential for precise research applications. nih.govnih.gov Nanocarrier-based systems, in particular, offer significant versatility. nih.gov

Lipid-based nanoparticles, such as solid lipid nanoparticles (sLNPs), and polymeric nanoparticles are promising vehicles. nih.gov These carriers can encapsulate hydrophobic molecules like many benzamide derivatives, protecting them from degradation and facilitating their transport across biological barriers. nih.govnih.gov The surface of these nanoparticles can also be functionalized with specific ligands to achieve active targeting of certain cell types or tissues. For in vitro studies, hydrogels or cyclodextrin (B1172386) inclusion complexes could be employed to ensure controlled release and maintain effective concentrations of the compound in cell cultures. nih.govnih.gov

Table 2: Advanced Delivery Systems for Research Applications

Delivery System Description Potential Research Application for this compound
Polymeric Nanoparticles Nanoparticles made from biodegradable polymers (e.g., PLGA) that can encapsulate compounds. nih.gov Targeted delivery in animal models to study tissue-specific effects.
Solid Lipid Nanoparticles (sLNPs) Nanocarriers composed of a solid lipid matrix stabilized by surfactants. nih.gov Enhancing bioavailability for in vivo studies.
Hydrogels Three-dimensional polymer networks with high water content. nih.gov Sustained, localized release in tissue engineering or specific cell culture models.

| Cyclodextrin Complexes | Complexes formed by encapsulating the molecule within cyclodextrin structures. nih.gov | Improving the solubility and stability of the compound for in vitro assays. |

Exploration of Novel Biological Targets and Therapeutic Indications for Benzamide Scaffolds

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.gov Benzamide derivatives have been investigated for numerous therapeutic purposes, including as anticancer, antifungal, antidiabetic, and anti-inflammatory agents. researchgate.netnih.govnih.gov This broad activity profile suggests that this compound could have untapped potential against novel biological targets.

Future research should focus on screening this specific compound against a wide range of molecular targets. Known targets for other benzamides include c-Met kinase, cyclooxygenase 2 (COX-2), the ABCG2 transporter, and glucokinase. researchgate.netnih.govnih.gov More recent studies have identified targets such as the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p in fungi and the peroxisome proliferator-activated receptor γ (PPARγ). nih.govacs.org A systematic exploration could involve high-throughput screening against panels of kinases, G-protein coupled receptors, and other enzyme families. Identifying a novel, high-affinity target for this compound could open up entirely new avenues for therapeutic research and development. nih.gov

Table 3: Selected Biological Targets and Indications of Benzamide Derivatives

Biological Target/Process Associated Therapeutic Indication Reference
Glucokinase Activation Antidiabetic nih.gov
ABCG2 Transporter Inhibition Anticancer (MDR Reversal) nih.gov
Sec14p Inhibition Antifungal nih.gov
PPARγ Inverse Agonism Anticancer acs.org
DNA Damage Induction Anticancer frontiersin.orgfrontiersin.org
c-Met Kinase / COX-2 Inhibition Anticancer / Anti-inflammatory researchgate.net

Application of Artificial Intelligence and Machine Learning in De Novo Benzamide Design and Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. frontiersin.orgfrontiersin.org These computational tools can be applied to the this compound scaffold for de novo design of novel analogs and for lead optimization. nih.govu-strasbg.fr

Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying patterns of known active molecules to generate novel chemical structures that are likely to possess desired biological activities. frontiersin.orgnih.govresearchgate.net Starting with the core structure of this compound, these models could propose new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Furthermore, ML models can be trained on existing data to predict various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govrsc.orgnih.gov This predictive power allows for the rapid in silico screening of virtual libraries of benzamide derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This iterative "design-make-test-analyze" cycle, augmented by AI, can significantly reduce the time and cost associated with discovering new lead compounds. u-strasbg.fr

Table 4: AI and Machine Learning Applications in Benzamide Drug Design

AI/ML Technique Application Potential Use for Benzamide Scaffold
Generative Adversarial Networks (GANs) De Novo Molecular Design Generating novel benzamide structures with desired properties. nih.govresearchgate.net
Recurrent Neural Networks (RNNs) De Novo Molecular Design Creating new molecules by learning from sequences (e.g., SMILES strings) of known active benzamides. frontiersin.org
Deep Neural Networks (DNNs) Property Prediction (ADMET, Bioactivity) Predicting the physicochemical and biological properties of newly designed benzamide analogs. rsc.orgnih.gov
Support Vector Machines (SVM) Target Interaction Prediction Predicting the interaction between benzamide derivatives and specific biological targets. nih.gov

| Reinforcement Learning | Lead Optimization | Iteratively refining molecular structures to maximize a desired objective function (e.g., binding affinity). nih.gov |

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-(3,4-dimethylphenyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-aminobenzoic acid derivatives with 3,4-dimethylaniline using carbodiimide-based coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst. Reaction conditions such as solvent choice (e.g., dichloromethane or toluene), temperature (ambient to 45°C), and stoichiometric ratios significantly impact yield and purity. For example, excess benzoyl chloride derivatives may improve acylation efficiency but require careful quenching to avoid side reactions .

Q. How is the structural identity of this compound confirmed in academic research?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and aromatic proton environments (e.g., methyl groups at 2.25–2.35 ppm for dimethylphenyl) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 269.1) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional conformations, though crystallization may require slow evaporation of polar solvents like ethanol .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Employ fume hoods to minimize inhalation risks (H335: respiratory irritation) .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve ambiguities in the compound’s electron density maps?

SHELXL refines structures using high-resolution X-ray data (e.g., <1.0 Å) to model disorder or partial occupancy. For example, anisotropic displacement parameters distinguish overlapping methyl groups in the dimethylphenyl moiety. WinGX integrates ORTEP-3 for visualizing thermal ellipsoids, aiding in distinguishing positional disorder .

Q. What experimental strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible efficacy)?

  • Dose-Response Studies : Validate activity thresholds using assays like COX-2 inhibition (IC50_{50} values) across multiple cell lines .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 3-amino-N-(2-methoxyphenyl)benzamide) to isolate substituent-specific effects .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the amino group’s HOMO (-5.2 eV) suggests susceptibility to oxidation .
  • Molecular Docking : Simulates binding to targets (e.g., kinases) using AutoDock Vina. The benzamide scaffold’s planar geometry may favor π-π stacking with tyrosine residues .

Q. What analytical techniques resolve stability issues under varying pH and temperature conditions?

  • High-Performance Liquid Chromatography (HPLC) : Monitors degradation products (e.g., hydrolyzed amide bonds at pH <3) .
  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset (~166°C) correlating with flashpoint data .

Methodological Considerations

Q. How are structure-activity relationship (SAR) studies designed for benzamide derivatives?

  • Scaffold Modifications : Introduce substituents (e.g., nitro, methoxy) at the 3-amino or dimethylphenyl positions to assess bioactivity shifts .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., amide carbonyl interactions) .

Q. What protocols optimize crystallization for challenging benzamide derivatives?

  • Solvent Screening : Test polar aprotic (DMF) vs. non-polar (hexane) solvents for lattice formation .
  • Seeding Techniques : Use microcrystals to induce nucleation in supersaturated solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.